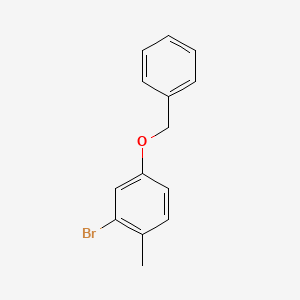

4-(Benzyloxy)-2-bromo-1-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

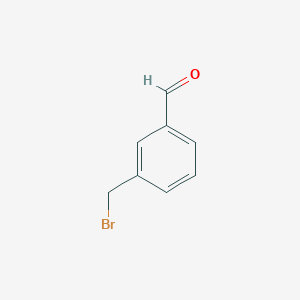

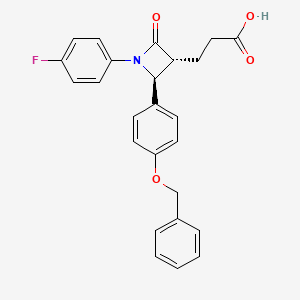

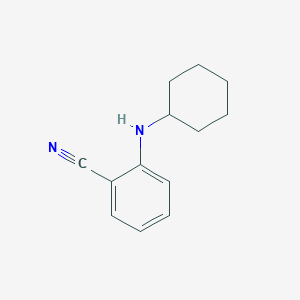

4-(Benzyloxy)-2-bromo-1-methylbenzene, also known as 4-benzyloxy-2-bromo-1-methylbenzene, is an organic compound belonging to the class of benzyloxybenzenes. It is a colorless liquid with a sweet smell and a boiling point of 186-187°C. It is used in various scientific applications such as organic synthesis, analytical chemistry, and drug development. It is also used in the production of pharmaceuticals and cosmetics.

Aplicaciones Científicas De Investigación

Liquid-phase Oxidation and Catalysis

One application involves the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) acetate system with sodium bromide, carried out in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivities, demonstrating the utility of brominated intermediates in selective oxidation reactions (Okada & Kamiya, 1981).

Thermo Physical Properties in Binary Liquid Mixtures

Research on the viscosities and densities of 1,4-dioxane with bromobenzene across various temperatures under atmospheric conditions highlights the impact of bromine substitution on the physical properties of binary liquid mixtures. This study indicates weak interactions within the mixture, underscoring the influence of halogen atoms on the behavior of liquid mixtures (Ramesh, Yunus, & Ramesh, 2015).

Cross-Coupling Reactions

Another application is in microwave-enhanced Suzuki-Miyaura vinylation of electron-rich and sterically hindered substrates. This methodology utilizes potassium vinyltrifluoroborate and showcases the role of brominated aryl compounds in facilitating cross-coupling reactions to produce styrene derivatives (Brooker et al., 2010).

Synthesis of Sulfur-functionalized Benzoquinones

The regioselective bromination of dimethoxydimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlight the synthetic utility of brominated compounds in producing complex organic molecules. This research demonstrates the capacity to generate structurally diverse molecules from brominated precursors (Aitken et al., 2016).

Green Synthetic Methods

KHSO4-catalyzed synthesis of dibenzenes under solvent-free conditions presents an environmentally friendly approach to generating brominated organic compounds. This method emphasizes the importance of brominated substances in green chemistry applications (Joshi, Suresh, & Adimurthy, 2013).

Liquid Crystal Intermediates

Improvements in the O-alkylation of phenols for the preparation of alkoxybenzenes, where the substituent can be a protected functional group, have applications in liquid crystal technology. This underscores the role of brominated benzenes as intermediates in materials science (Neubert et al., 1978).

Mecanismo De Acción

Target of Action

Related compounds such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones have been reported to target cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) which are potential anti-alzheimer molecules .

Mode of Action

It’s worth noting that related compounds like monobenzone increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Related compounds like monobenzone are known to affect the melanin production pathway .

Result of Action

Related compounds like monobenzone are known to cause depigmentation by increasing the excretion of melanin from the melanocytes .

Action Environment

It’s known that environmental factors can significantly impact the biosynthesis and stability of essential oils, which are complex mixtures of low molecular weight organic volatile compounds .

Propiedades

IUPAC Name |

2-bromo-1-methyl-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENAXUWFESQYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447382 |

Source

|

| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60710-40-9 |

Source

|

| Record name | 2-Bromo-1-methyl-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60710-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

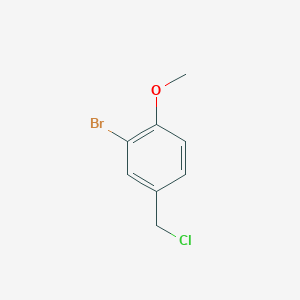

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)

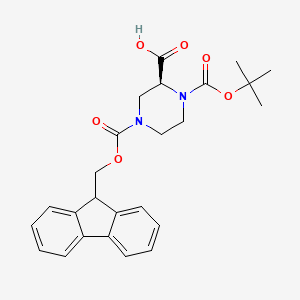

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)